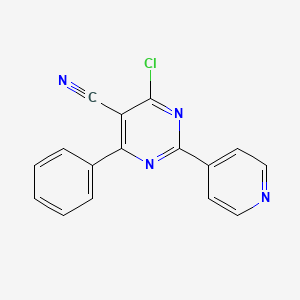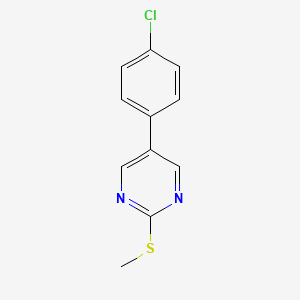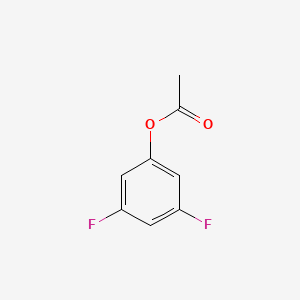
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile
Übersicht
Beschreibung
The compound 4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile is a pyrimidine derivative that has been the subject of various studies due to its potential as a chemotherapeutic agent and its role in the synthesis of other biologically active compounds. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chlorine and phenyl substitutions on the pyrimidine ring can significantly alter the compound's chemical properties and biological activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. One environmentally friendly approach is the ultrasound-mediated one-pot synthesis, which has been used to create 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives with potential anticancer activities . Another green synthesis method involves a one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using potassium carbonate in water . Additionally, traditional heating methods and microwave assistance have been employed to synthesize 4-chloro-6-substituted phenyl pyrimidines, which are key intermediates for several enzyme inhibitors .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the molecular structure of pyrimidine derivatives. These studies provide insights into the equilibrium geometry, vibrational wave numbers, and electronic structure polarization. For instance, the molecular structure of 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile has been analyzed, revealing the molecule's stability and charge delocalization through NBO analysis .
Chemical Reactions Analysis
Pyrimidine derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, the transformation of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile into 4-aminopyrido[2,3-d]pyrimidines and 2-(pyrid-2-yl)guanidines has been studied, with proposed mechanisms for these transformations . The chemical behavior of 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has also been investigated, leading to the synthesis of various nitrogen heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the isostructural nature of two pyrimidine compounds has been observed, with their crystal and molecular structures compared to those of analogous compounds. The hydrogen bonding patterns in these compounds contribute to their stability and potential biological activities . The antimicrobial properties of novel 6-phenyl-2,4-disubstituted pyrimidine-5-carbonitriles have also been evaluated, with some compounds showing marked antibacterial activity .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Synthesis of Pyrimidine Derivatives : The compound has been utilized in synthesizing various pyrimidine derivatives. For instance, it reacts with N-methylglycinonitrile to produce compounds useful in forming new ring systems like pyrrolo[2,3-d]pyrimidines and dipyrimidines (Kim & Santilli, 1971).
- Creation of Isoquinoline Derivatives : In the synthesis of isoquinoline derivatives, the compound reacts with arylidene malononitrile. This synthesis pathway offers valuable insights into chemical transformations and the creation of complex molecular structures (Al-Issa, 2012).
Pharmacological Applications
- Antibacterial Activity : Some derivatives synthesized from this compound have shown promising antibacterial activity. This underlines the potential of these derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).
- Potential in Nonlinear Optics : Pyrimidine derivatives, including those synthesized from the compound, have applications in the field of nonlinear optics (NLO), indicating their potential in advanced material science and photonics (Hussain et al., 2020).
Miscellaneous Applications
- Synthesis of Fused Heterocycles : The compound plays a role in synthesizing fused heterocycles, highlighting its importance in creating structurally diverse and potentially bioactive molecules (Abdel-ghany et al., 2016).
- Structural and Spectral Analysis : Studies involving this compound have contributed to a deeper understanding of molecular geometry, bonding, and spectral properties, which are crucial in drug design and material science (Sherlin et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-6-phenyl-2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN4/c17-15-13(10-18)14(11-4-2-1-3-5-11)20-16(21-15)12-6-8-19-9-7-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCGOBYWIZQBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=NC=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6bR,10aS)-Ethyl 3-methyl-2-oxo-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035297.png)
![(6bR,10aS)-Ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate](/img/structure/B3035298.png)
![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3035300.png)

![3-(16,18-Dioxo-17-azapentacyclo[6.6.5.0(2,7).0(9,14).0(15,19)]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B3035302.png)






![2-Amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanoic acid](/img/structure/B3035312.png)
![1-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-2-pyrrolidinecarboxamide](/img/structure/B3035313.png)
![2-(cyanomethyl)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-1,3-thiazol-3-ium bromide](/img/structure/B3035318.png)